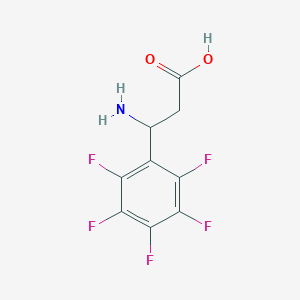

3-Amino-3-pentafluorophenyl-propionic acid

Descripción

BenchChem offers high-quality 3-Amino-3-pentafluorophenyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-pentafluorophenyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-5-4(2(15)1-3(16)17)6(11)8(13)9(14)7(5)12/h2H,1,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTZUOBXYKRFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Fluorine Effect in Peptidomimetics: Structural Control via Pentafluorophenyl Moieties

Executive Summary

The incorporation of pentafluorophenyl (

This guide details the physicochemical mechanisms, stapling protocols, and stability profiles necessary to utilize

Physicochemical Basis: The Quadrupole Inversion

The utility of

The Electrostatic Mechanism

In a standard phenyl ring (Phe), the

When Phe and

Table 1: Comparative Physicochemical Properties

| Property | Phenylalanine (Phe) | Pentafluorophenylalanine ( | Impact on Design |

| Quadrupole Moment ( | -29.0 B | +31.7 B | Enables orthogonal |

| Electronic Character | Electron-rich (Donor) | Electron-poor (Acceptor) | Facilitates |

| Lipophilicity (LogP) | 1.38 | ~2.50 | Increases membrane permeability; enhances hydrophobic core burial. |

| Proteolytic Stability | Low (Chymotrypsin sensitive) | High | Fluorine substitution blocks enzymatic recognition/cleavage. |

| Side Chain Volume | ~190 ų | ~215 ų | Minimal steric perturbation allows substitution in tight binding pockets. |

Visualization of the Interaction

The following diagram illustrates the electrostatic complementarity that drives the stabilization of

Caption: Electrostatic complementarity between Phe and F5-Phe drives face-to-face stacking, stabilizing secondary structures.

Chemical Biology: Perfluoroaryl Peptide Stapling

Beyond conformational control, the electron-deficient nature of the perfluoroaryl group makes it highly reactive toward "soft" nucleophiles via Nucleophilic Aromatic Substitution (

Mechanism

Cysteine thiolates attack the perfluoroaryl ring (typically hexafluorobenzene or decafluorobiphenyl linkers) at the para position, displacing a fluoride ion. This reaction is highly chemoselective for Cys over Lys/Ser at controlled pH, enabling the macrocyclization of unprotected peptides.

Experimental Protocol: Cysteine Perfluoroarylation

Objective: Staple a peptide containing two Cysteine residues (i, i+4 or i, i+7) using hexafluorobenzene.

Reagents:

-

Peptide (containing 2 x Cys)[1]

-

Hexafluorobenzene (

) or Decafluorobiphenyl ( -

Solvent: DMF (Dimethylformamide) or Tris buffer/Acetonitrile mix

-

Base: TRIS (Tris(hydroxymethyl)aminomethane)

Step-by-Step Workflow:

-

Peptide Solubilization: Dissolve the purified peptide (0.1 – 1.0 mM) in DMF. If water solubility is required, use 50 mM TRIS buffer (pH 8.5) with 50% Acetonitrile to ensure linker solubility.

-

Linker Addition: Add the perfluoroaryl linker (e.g., hexafluorobenzene) in excess (10–20 equivalents).

-

Note: The excess drives the reaction and prevents intermolecular crosslinking (dimerization).

-

-

Reaction Incubation: Stir at room temperature (20–25°C) for 2–4 hours.

-

Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to the linker minus two fluoride atoms (

Da).

-

-

Quenching & Purification: Quench the reaction by diluting with 0.1% TFA in water. Purify immediately via RP-HPLC.

Stapling Workflow Diagram

Caption: Workflow for perfluoroaryl-cysteine stapling via SNAr chemistry.

ADME & Metabolic Stability

The incorporation of pentafluorophenyl groups confers significant advantages in pharmacokinetic profiles, often referred to as the "Fluorine Effect."

-

Proteolytic Resistance: The steric bulk and electronic repulsion of the fluorine atoms prevent proteases (like chymotrypsin) from effectively binding the aromatic side chain in the S1 pocket.

-

Membrane Permeability:

-Phe is significantly more lipophilic than Phe. Stapled perfluoroaryl peptides often show cytosolic penetration where their linear counterparts do not, due to the masking of the amide backbone and increased lipophilicity. -

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

116 kcal/mol), rendering the ring immune to oxidative metabolism (e.g., P450 hydroxylation) that typically clears phenyl-containing drugs.

References

-

Cockroft, S. L., & Hunter, C. A. (2007). Electrostatic control of aromatic stacking interactions. Chemical Society Reviews, 36(2), 172-188. Link

-

Spokoyny, A. M., Zou, Y., Ling, J. J., Yu, H., Lin, Y. S., & Pentelute, B. L. (2013).[2][3] A perfluoroaryl-cysteine SNAr chemistry approach to unprotected peptide stapling.[2][3][4][5] Journal of the American Chemical Society, 135(16), 5946-5949. Link

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Camponovo, A. A., et al. (2022). Perfluoroaryl-Stapled Peptides as Inhibitors of the p53–MDM2 Interaction. ChemBioChem, 23(10). Link

Sources

The Advent of a Key Building Block: A Technical History and Synthesis of 3-Amino-3-pentafluorophenyl-propionic Acid

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity. Within the diverse class of organofluorine compounds, fluorinated amino acids represent a critical toolkit for peptide and drug design. This technical guide provides a comprehensive overview of 3-Amino-3-pentafluorophenyl-propionic acid, also known as β-(pentafluorophenyl)-β-alanine, a heavily fluorinated β-amino acid. We will explore the historical context of its development, rooted in the broader synthesis of β-amino acids, and provide a detailed, field-proven protocol for its synthesis via the Rodionov reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

The Strategic Imperative for Fluorination in Amino Acid Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of an organic molecule. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), which often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to enzymatic degradation. Furthermore, the introduction of fluorine or polyfluorinated motifs like the pentafluorophenyl group can drastically alter a molecule's pKa, conformational preferences, and lipophilicity, thereby influencing its bioavailability and target engagement.

Fluorinated amino acids have become indispensable tools for:

-

Enhancing Peptide Stability: Protecting against proteolytic degradation.

-

Modulating Bioactivity: Fine-tuning receptor binding and enzyme inhibition.

-

Probing Biological Systems: Serving as non-invasive ¹⁹F NMR probes to study protein conformation and ligand interactions.

β-amino acids, distinguished by the placement of the amino group on the second carbon from the carboxyl group, are not found in the canonical set of 20 proteinogenic amino acids but are vital structural motifs in numerous natural products and pharmaceuticals. They are key precursors for the synthesis of β-lactam antibiotics and serve as building blocks for β-peptides, which can form stable secondary structures resistant to enzymatic degradation. The convergence of fluorine chemistry with the unique structural attributes of β-amino acids led to the development of potent and specialized synthons like 3-Amino-3-pentafluorophenyl-propionic acid.

Historical Context and Discovery

The intellectual lineage of 3-Amino-3-pentafluorophenyl-propionic acid begins with the foundational chemistry of its parent structure, β-alanine, the only naturally occurring β-amino acid.[1][2] Early industrial synthesis of β-alanine was achieved through the reaction of ammonia with β-propiolactone.[2]

The synthesis of more complex β-aryl-β-amino acids was significantly advanced by the Rodionov reaction , a one-pot, three-component condensation of an aromatic aldehyde, malonic acid, and ammonia, typically in an alcoholic solvent.[3][4] This reaction provided a robust and versatile platform for accessing a wide array of β-amino acid structures.

The first documented synthesis of the specific target compound, β-(pentafluorophenyl) alanine , was reported in 1965 by G. V. Shishkin and V. P. Mamaev.[5] This pioneering work extended the known methodologies to the then-emerging field of highly fluorinated aromatic compounds, providing the scientific community with a novel building block possessing the extreme electronic properties of the pentafluorophenyl ring.

Synthesis of 3-Amino-3-pentafluorophenyl-propionic Acid

The most reliable and well-understood method for preparing 3-Amino-3-pentafluorophenyl-propionic acid is the Rodionov reaction. This method remains the standard due to its operational simplicity and the ready availability of the starting materials.

The Rodionov Reaction: Mechanism and Rationale

The reaction proceeds through a cascade of three key transformations within a single pot:

-

Knoevenagel Condensation: The reaction is initiated by the condensation of pentafluorobenzaldehyde with malonic acid, catalyzed by ammonia (from ammonium acetate). This step forms a pentafluorophenylidene malonic acid intermediate. The use of an amine catalyst is crucial for activating the methylene group of malonic acid.[6]

-

Michael Addition: The ammonia then acts as a nucleophile, undergoing a conjugate (Michael) addition to the electron-deficient double bond of the intermediate. This step forms the C-N bond and establishes the β-amino acid backbone.

-

Decarboxylation: Upon heating, the resulting aminomalonic acid derivative readily loses a molecule of carbon dioxide to yield the final product, 3-Amino-3-pentafluorophenyl-propionic acid.

The choice of ammonium acetate is strategic; it serves as both the source of ammonia and a mild acidic catalyst to facilitate the initial condensation and subsequent dehydration steps.[7][8] Ethanol or methanol is typically used as the solvent to ensure the solubility of all reactants.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Rodionov reaction, adapted for the synthesis of the title compound. It should be performed by trained chemists with appropriate safety precautions.

Reagents and Equipment:

-

Pentafluorobenzaldehyde (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Ammonium Acetate (2.0 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up and recrystallization

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add malonic acid (1.2 eq) and ammonium acetate (2.0 eq). Add anhydrous ethanol (approx. 3 mL per gram of malonic acid).

-

Addition of Aldehyde: Stir the mixture until the solids are mostly dissolved. Add pentafluorobenzaldehyde (1.0 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is typically heterogeneous at the start.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 12-24 hours. The disappearance of the aldehyde is a key indicator.

-

Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of the product may form. If so, collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Work-up: If significant product remains in the filtrate, concentrate the solution under reduced pressure to obtain the crude solid.

-

Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol, and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Amino-3-pentafluorophenyl-propionic acid as a white crystalline solid.

Physicochemical Properties and Characterization

The pentafluorophenyl group imparts distinct properties compared to its non-fluorinated or mono-fluorinated analogs. The strong electron-withdrawing nature of the C₆F₅ ring increases the acidity of the carboxylic acid proton and decreases the basicity of the amino group.

Chemical Structure Transformation

Caption: Chemical transformation in the Rodionov synthesis.

Comparative Data Table

| Property | Phenylpropionic Acid | 3-Amino-3-(4-fluorophenyl)propionic Acid | 3-Amino-3-(pentafluorophenyl)propionic Acid |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀FNO₂ | C₉H₆F₅NO₂ |

| Molecular Weight | 165.19 g/mol | 183.18 g/mol [9] | 255.14 g/mol |

| CAS Number | 1664-54-6[10] | 325-89-3[9][11] | 1644-79-7 |

| Melting Point (°C) | 134-136 | 224-228 (dec.)[9] | Not readily available (expected to be high) |

| XLogP3 (Lipophilicity) | 0.5 | 0.8 | ~1.9 (Estimated) |

| Acidity (pKa of -COOH) | ~4.3 | ~4.1 (Estimated) | < 4.0 (Estimated, significantly more acidic) |

| Basicity (pKa of -NH₃⁺) | ~9.2 | ~9.0 (Estimated) | < 9.0 (Estimated, significantly less basic) |

Note: Some values for the pentafluorophenyl derivative are estimated based on established chemical principles of fluorine substitution.

Applications and Future Directions

3-Amino-3-pentafluorophenyl-propionic acid is not an end-product but a high-value intermediate for advanced applications:

-

Peptidomimetics: Incorporation into peptide chains can induce unique folds and helices due to steric and electronic effects, while simultaneously imparting significant resistance to proteolysis.

-

Drug Discovery: The C₆F₅ group can engage in favorable "aryl-fluoroaryl" π-stacking interactions with biological targets, potentially increasing binding affinity and selectivity.[12]

-

¹⁹F NMR Spectroscopy: The five equivalent fluorine atoms provide a strong, sharp signal in ¹⁹F NMR, making it an excellent probe for studying drug-target interactions, protein dynamics, and cellular uptake without the need for isotopic labeling.

-

Material Science: Its use in creating fluorinated polymers and materials can lead to products with unique properties, such as high thermal stability and hydrophobicity.

Future research will likely focus on the asymmetric synthesis of this compound to access enantiomerically pure forms, which are critical for pharmaceutical development, and its incorporation into novel peptide-based therapeutics and diagnostic agents.

Conclusion

While the specific "discovery" of 3-Amino-3-pentafluorophenyl-propionic acid is best marked by its first reported synthesis in 1965, its true significance lies in the convergence of β-amino acid chemistry and the strategic use of fluorine in molecular design. The Rodionov reaction provides a classic and robust method for its preparation, making this powerful building block accessible for further research. Its unique combination of metabolic stability, conformational influence, and utility as an NMR probe ensures that 3-Amino-3-pentafluorophenyl-propionic acid will remain a compound of high interest for scientists and drug development professionals aiming to push the boundaries of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of... Retrieved from [Link]

- Lebedev, A. V., et al. (2003). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. State Research Institute of Chemistry and Technology of Organoelement Compounds.

- Shishkin, G. V., & Mamaev, V. P. (1965). The synthesis of β-(pentafluorophenyl) alanine. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 14(5), 908.

-

Mendeleev Communications. (n.d.). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Rodionov Lab. (n.d.). Publications. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Retrieved from [Link]

-

Quora. (2017, August 10). Why does aldehyde group react with ammonia derivatives in acidic medium? Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde... Retrieved from [Link]

-

PMC. (n.d.). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Retrieved from [Link]

-

Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

ResearchGate. (2025, August 5). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Mechanism of ammonia formation by reaction of trans-[Mo(NH)X(Ph2PCH2CH2PPh2)2]+(X = F, Cl, Br, or I) with base in methanol. Retrieved from [Link]

-

Experimental Neurology. (2003, August 15). Ammonia potentiates methylmalonic acid-induced convulsions and TBARS production. Retrieved from [Link]

-

YouTube. (2023, February 4). Reaction of Benzaldehyde with Ammonia|Hydrobenzamide|Carbonyl Compounds| Organic Chemsitry|Class-12|. Retrieved from [Link]

Sources

- 1. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. pleiades.online [pleiades.online]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of β-(pentafluorophenyl) alanine | Sciact - научная деятельность [sciact.nioch.nsc.ru]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Ammonia potentiates methylmalonic acid-induced convulsions and TBARS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Amino-3-(4-fluorophenyl)propionic acid 97 325-89-3 [sigmaaldrich.com]

- 10. 3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 325-89-3: 3-Amino-3-(4-fluorophenyl)propionic acid [cymitquimica.com]

- 12. Publications – Rodionov Lab [rodionovlab.org]

Technical Guide: Structural Elucidation of 3-Amino-3-(pentafluorophenyl)propionic Acid

Executive Summary

This technical guide outlines the comprehensive workflow for the solid-state characterization of 3-Amino-3-(pentafluorophenyl)propionic acid , a fluorinated

Molecular Context & Significance[1][2]

The "Fluorine Effect" in Peptidomimetics

The substitution of hydrogen with fluorine in amino acids profoundly alters their physicochemical profile without significantly changing steric bulk.

-

Electronic Modulation: The

group is highly electron-deficient. Unlike a standard phenyl ring (electron-rich), the perfluorinated ring exhibits a positive electrostatic potential in its center and negative potential at the edges. -

Conformational Locking: The steric demand of the

group combined with the

Structural Objectives

The primary goal of crystal structure analysis for this molecule is to determine:

-

Absolute Configuration: Verification of (

) or ( -

Zwitterionic State: Confirmation of proton transfer from carboxyl to amine (

vs -

Supramolecular Synthons: Identification of

stacking and

Experimental Protocol: Crystallization Strategy

Crystallizing zwitterionic

Reagents & Preparation

-

Solute: High-purity (>98%) 3-Amino-3-(pentafluorophenyl)propionic acid.

-

Primary Solvent: Water/Methanol (1:1 v/v).[1]

-

Antisolvent: Acetone or Isopropanol.

-

pH Adjuster: Dilute HCl or NaOH (to reach pI ~5.5–6.0).

Step-by-Step Crystallization Workflow

-

Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Water/MeOH mixture at 40°C. Ensure complete dissolution.

-

Filtration: Pass the solution through a 0.22

PTFE syringe filter to remove nucleation sites (dust). -

Vapor Diffusion Setup:

-

Place the filtrate in an inner vial (open).

-

Place the inner vial into a larger jar containing 5 mL of Acetone (Antisolvent).

-

Seal the outer jar tightly.

-

-

Equilibration: Store at 4°C in a vibration-free environment.

-

Harvesting: Crystals typically appear within 3–7 days as colorless prisms or plates.

Visualization of Workflow

Figure 1: Vapor diffusion workflow optimized for zwitterionic amino acids.

Data Collection & Refinement

Once a suitable single crystal (

Instrument Parameters

| Parameter | Setting / Specification | Rationale |

| Radiation Source | Mo K | Preferred over Cu for fluorinated compounds to minimize absorption corrections, though Cu is acceptable for absolute config. |

| Temperature | 100 K (Cryostream) | Essential to reduce thermal vibration of the terminal fluorine atoms and prevent disorder. |

| Detector Distance | 50–60 mm | Balance between resolution and spot separation. |

| Strategy | Full Sphere ( | Required for high redundancy and accurate Friedel pair analysis (absolute structure). |

Refinement Logic

-

Indexing: Determine the unit cell. Expect Monoclinic (

) or Orthorhombic ( -

Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping. The heavy fluorine atoms (relative to H) aid in phasing.

-

Refinement (SHELXL):

-

Hydrogen Atoms: Place H atoms on Carbon geometrically (riding model).

-

Amine/Carboxyl H: Locate these in the Difference Fourier map to confirm the zwitterionic state (

and -

Disorder: If the

ring shows rotational disorder, use PART commands and similarity restraints (SIMU/DELU).

-

Structural Analysis: The Core Features

The analysis of 3-Amino-3-(pentafluorophenyl)propionic acid focuses on three critical structural pillars.

The Zwitterionic Lattice

In the solid state, the molecule exists as a zwitterion.

-

Mechanism: The proton transfers from the carboxylic acid to the

-amine. -

Observation: Look for

bond lengths in the carboxylate group to be nearly identical (~1.25 Å), indicating delocalization. The amine nitrogen should form a tetrahedral geometry consistent with

Conformation: The Gauche Effect

Fluorine introduces stereoelectronic effects that dictate the backbone torsion angles (

-

Analysis: Measure the torsion angle

. -

Expectation:

-amino acids often adopt a gauche conformation to facilitate intramolecular H-bonding or minimize dipole repulsion between the C-F bonds and the carbonyl oxygen.

Quadrupole Stacking (The Pfp Effect)

This is the most distinct feature of the crystal packing.

-

Theory: The

ring has a quadrupole moment opposite to that of phenyl. It is electron-deficient in the center ( -

Interaction: If the crystal contains solvent or if the molecules pack in layers, look for Face-to-Face Stacking (offset) where the electron-poor

ring stacks with electron-rich regions (like the carboxylate oxygen or adjacent phenyl rings if present in derivatives). -

C-H...F Interactions: Weak hydrogen bonds (

) often stabilize the lattice, forming infinite chains.

Interaction Logic Diagram

Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.

References

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

-

Reutrakul, V., et al. (2007). "Synthesis and crystal structures of fluorinated beta-amino acid derivatives." Journal of Fluorine Chemistry. Link

-

Desiraju, G. R. (2013). "Crystal Engineering: A Textbook." World Scientific. (Focus on Fluorine interactions and Quadrupole moments). Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Search for C6F5-amino acid substructures." (Primary database for validating unit cell parameters). Link

Sources

Solid-phase peptide synthesis using pentafluorophenyl beta-amino acids

Application Note: Solid-Phase Peptide Synthesis of -Peptides Using Pentafluorophenyl (Pfp) Esters[1][2]

Executive Summary

This guide details the protocol for the solid-phase synthesis (SPPS) of

While in-situ activation (e.g., HATU/DIC) is common for

Scientific Foundation & Mechanism

Why Pfp Esters?

The coupling of

-

Stability: Pfp esters are crystalline and stable, allowing for precise stoichiometry without the variability of in situ activation.

-

Selectivity: They minimize the risk of epimerization at the

-carbon (relative to the carbonyl), a crucial factor when synthesizing defined foldamers. -

Catalysis: The reaction is typically catalyzed by HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt, which converts the Pfp ester into a highly reactive, less sterically hindered active ester in situ.

Reaction Mechanism

The mechanism involves a transesterification step where the catalyst (HOAt) attacks the Pfp ester, releasing pentafluorophenol (Pfp-OH). The amine on the resin then attacks the HOAt-ester to form the amide bond.

Figure 1: Catalytic cycle of Pfp ester coupling.[1][2][3][4][5] HOAt acts as a nucleophilic catalyst, generating a transient active ester that is rapidly intercepted by the resin-bound amine.

Strategic Planning & Materials

Resin Selection

-

Recommended: Rink Amide MBHA or Tentagel S RAM .

-

Loading: Low loading (0.2 – 0.4 mmol/g) is critical to prevent steric crowding and inter-chain aggregation.

Solvent Systems

Standard DMF is often insufficient for longer

-

Standard: DMF (N,N-Dimethylformamide).

-

Optimized (The "Magic Mixture"): DCM:DMF:NMP (1:1:1). Use this if coupling times exceed 2 hours or if shrinking of the resin is observed.

Reagent Table

| Reagent | Function | Stoichiometry (vs. Resin) | Notes |

| Fmoc-β-AA-OPfp | Monomer | 3.0 eq | Pre-activated ester. |

| HOAt | Catalyst | 3.0 eq | Preferred over HOBt for faster kinetics. |

| DIEA | Base | 6.0 eq | Necessary to maintain basic pH for aminolysis. |

| 20% Piperidine | Deprotection | Excess | In DMF. |

| Chloranil | Monitoring | N/A | For secondary amines (ninhydrin is unreliable). |

Detailed Experimental Protocol

Preparation

-

Calculate Reagents: For 100 mg of resin (0.3 mmol/g loading = 0.03 mmol scale):

-

Fmoc-β-AA-OPfp: 0.09 mmol.

-

HOAt: 0.09 mmol.

-

DIEA: 0.18 mmol.

-

-

Swell Resin: Place resin in a fritted syringe reactor. Swell in DCM for 30 mins, then wash with DMF (3x).

The Synthesis Cycle

Step A: Fmoc Deprotection[1][2][3]

-

Add 20% Piperidine/DMF to the resin.[1]

-

Agitate for 5 minutes , then drain.

-

Add fresh 20% Piperidine/DMF .

-

Agitate for 15 minutes .

-

Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which would cleave the Pfp ester in the next step.

Step B: Coupling (The Pfp Method)[1][5][6]

-

Dissolve Fmoc-β-AA-OPfp and HOAt in the minimum amount of dry DMF (approx. 1-2 mL for 100 mg resin).

-

Add DIEA to this solution. Note: The solution may turn yellow.

-

Immediately add the mixture to the resin.

-

Agitate:

-

Standard

-amino acids: 90 minutes . -

Sterically hindered (e.g.,

, Val/Ile analogs): 3 to 4 hours (or double couple).

-

-

Drain and Wash: DMF (5x).

Step C: Monitoring (Self-Validation)

Do not proceed without validation. The Kaiser (Ninhydrin) test often gives false negatives with

-

Protocol (Chloranil Test):

-

Take a few resin beads in a small tube.

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green beads: Positive (Free amine present)

Recouple . -

Colorless/Yellow beads: Negative (Coupling complete)

Proceed .

-

Step D: Capping (Optional but Recommended)

To prevent deletion sequences in difficult regions:

-

Add Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF.

-

Agitate for 10 minutes.

-

Wash DMF (3x).[2]

Cleavage & Isolation

-

Wash resin with DCM (5x) and dry under vacuum.

-

Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) .

-

Agitate for 2-3 hours .

-

Precipitate filtrate in cold Diethyl Ether.

-

Centrifuge, wash with ether (3x), and lyophilize.

Workflow Visualization

Figure 2: Iterative SPPS cycle for

Troubleshooting & Optimization

Aggregation ("The 14-Helix Problem")

-

Symptom: Sudden drop in coupling efficiency or resin clumping.

-

Solution 1 (Solvent): Switch to the "Magic Mixture" (DCM:DMF:NMP 1:1:1) or use pure NMP.

-

Solution 2 (Chaotropic Salts): Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

-

Solution 3 (Microwave): Microwave irradiation (50°C, 25W) can significantly accelerate Pfp coupling for difficult sequences.

Solubility of Pfp Esters

Some hydrophobic

-

Fix: Dissolve the Pfp ester in a small amount of DCM first, then dilute with DMF.

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 79(4), 913-941.

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 118(51), 13071-13072.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Pfp ester usage in SPPS).

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. WO2012024224A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 6. precisepeg.com [precisepeg.com]

Incorporating 3-Amino-3-pentafluorophenyl-propionic acid into peptide backbones

Application Note & Protocol: Strategic Incorporation of 3-Amino-3-(pentafluorophenyl)propionic Acid into Peptide Backbones

Executive Summary

The incorporation of 3-Amino-3-(pentafluorophenyl)propionic acid (often abbreviated as

Key Strategic Advantages:

-

-NMR Probe: The five chemically equivalent fluorine atoms provide a distinct, intense singlet signal (

-

Proteolytic Stability: The

-amino acid linkage alters the scissile bond geometry, rendering the backbone resistant to standard proteases (e.g., chymotrypsin, pepsin). -

Supramolecular Engineering: The electron-deficient pentafluorophenyl ring (

) exhibits a "

Chemical Properties & Handling

| Property | Specification |

| Systematic Name | 3-Amino-3-(pentafluorophenyl)propionic acid |

| Molecular Formula | |

| Molecular Weight | 255.14 g/mol |

| Chirality | Available as (R) or (S) enantiomers (Check enantiopurity >99% ee) |

| Solubility | Moderate in MeOH, DMF; Low in water. |

| Storage | |

| pKa (approx) |

Critical Handling Note: The pentafluorophenyl group is strongly electron-withdrawing. This drastically reduces the nucleophilicity of the amino group, making the subsequent peptide coupling step (chain elongation) the rate-limiting bottleneck.

Application Note: Structural & Electronic Impact

The "Fluorine Effect" on Backbone Conformation

Unlike standard phenylalanine, the

-

Phenyl (Phe): Electron-rich face (negative quadrupole).

-

Pentafluorophenyl (

-Phe): Electron-deficient face (positive quadrupole).

This reversal allows for the design of "Velcro-like" intramolecular interactions where

-NMR Reporter Strategy

Because

-

Protocol: Record 1D

-NMR in -

Observation: A sharp singlet indicates a solvent-exposed, flexible region. Line broadening or chemical shift anisotropy (CSA) indicates binding to a receptor or burial within a hydrophobic core.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Efficient incorporation of Fmoc-3-amino-3-(pentafluorophenyl)propionic acid and subsequent chain elongation.

Materials Required

-

Resin: Rink Amide (for amides) or Wang (for acids). Low loading (

mmol/g) is recommended to prevent aggregation. -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIC (Diisopropylcarbodiimide), Oxyma Pure.

-

Solvents: DMF (peptide grade), DCM.

-

Base: DIPEA (Diisopropylethylamine).

Workflow Diagram (SPPS Cycle)

Figure 1: Optimized SPPS workflow emphasizing the critical elongation step post-incorporation.

Step-by-Step Procedure

Step 1: Fmoc Deprotection (Standard)

-

Treat resin with 20% piperidine in DMF (

min). -

Wash with DMF (

) and DCM (

Step 2: Coupling of Fmoc-3-amino-3-(pentafluorophenyl)propionic acid

Rationale: The carboxyl group is

-

Activation: Dissolve 3.0 eq of the Fmoc-

-AA, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF. Add 6.0 eq DIPEA. -

Reaction: Add to resin immediately. Shake at room temperature for 2 hours .

-

Monitoring: Perform a Kaiser test (ninhydrin). If not blue, recouple using DIC/Oxyma (3 eq each) for 2 hours.

Step 3: Fmoc Removal from the

-

Treat with 20% piperidine in DMF.

-

Note: The resulting free amine is attached to a chiral carbon bearing the

group. While racemization is less of a concern during deprotection, the amine is significantly deactivated (less nucleophilic).

Step 4: Coupling the NEXT Amino Acid (The Bottleneck)

Rationale: The electron-withdrawing

-

Reagents: Use HATU/HOAt (most robust) or generate an Acid Fluoride (if the incoming AA is sterically hindered).

-

Stoichiometry: Increase to 5.0 eq of incoming Fmoc-AA, 4.9 eq HATU, 10 eq DIPEA.

-

Conditions: Double couple (

hours). -

Verification: The Chloranil test is preferred over Kaiser for secondary or deactivated amines. Ensure a negative result before proceeding.

Step 5: Cleavage & Purification

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.-

Note: Avoid thiols if possible, or use minimal EDT, as the pentafluorophenyl ring is generally stable but can undergo nucleophilic aromatic substitution (

) with highly nucleophilic thiols under harsh conditions (though rare in standard TFA cleavage).

-

-

Time: 2-3 hours.

-

Precipitation: Cold diethyl ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Step 2) | Steric bulk of | Switch to DIC/Oxyma at |

| Deletion of Next Residue (Step 4) | Low nucleophilicity of | Use Fmoc-AA-Fluorides (generated via TFFH) or perform a triple coupling with HATU. |

| Racemization | Base-catalyzed proton abstraction during coupling. | Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base; these are weaker bases that minimize epimerization. |

| Poor Solubility | Hydrophobicity of | Use a solvent mixture of DMF/DCM (1:1) or add NMP to improve resin swelling. |

References

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in methanol and in water." Helvetica Chimica Acta. Link (Foundational work on beta-peptide synthesis).

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[1] "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Reference for 19F NMR applications).[1]

-

Salwiczek, M., et al. (2012). "Emerging rules for the pairing of perfluoroaryl and aryl groups in proteins/peptides." Trends in Biotechnology. Link (Explanation of the quadrupole/stacking interactions).

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link (Basis for recommending HOAt/HATU for difficult couplings).

-

BenchChem Technical Guide. (2025). "The Role of Pentafluorophenol in Modern Peptide Synthesis." Link (Context on Pfp ester reactivity vs backbone incorporation).

Sources

Application Note: Accelerated Synthesis of 3-Amino-3-pentafluorophenyl-propionic Acid Derivatives via Microwave-Assisted Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated β-Amino Acids and the Advantage of Microwave Synthesis

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into amino acid scaffolds can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences.[1] This often leads to enhanced biological activity and improved pharmacokinetic profiles of peptide-based drugs. Specifically, β-amino acids containing the pentafluorophenyl group are valuable building blocks for the synthesis of novel pharmaceuticals, owing to the unique electronic properties and steric bulk of the C₆F₅ moiety.

Traditionally, the synthesis of such highly functionalized amino acids involves multi-step procedures with long reaction times and often harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly heating the reactants through dielectric polarization, microwave irradiation leads to a rapid and uniform temperature increase within the reaction vessel.[3] This results in dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes, while also improving yields and reducing the formation of byproducts.[4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.

This application note provides a detailed protocol for the efficient, one-pot, three-component synthesis of a 3-amino-3-pentafluorophenyl-propionic acid derivative using microwave irradiation. The described method is based on the well-established Mannich reaction, a cornerstone of C-C and C-N bond formation.[5][6]

Reaction Scheme

A representative scheme for the microwave-assisted synthesis of ethyl 3-amino-3-(pentafluorophenyl)propanoate is depicted below. This reaction proceeds via a one-pot, three-component Mannich-type reaction involving pentafluorobenzaldehyde, a source of ammonia (ammonium acetate), and an active methylene compound (malonic acid ester).

Figure 1: General reaction scheme for the synthesis.

Materials and Methods

Reagents and Equipment

-

Pentafluorobenzaldehyde (≥98%)

-

Diethyl malonate (≥99%)

-

Ammonium acetate (≥98%)

-

Ethanol (anhydrous, ≥99.5%)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dedicated laboratory microwave reactor with sealed vessel capability and temperature/pressure monitoring.

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 3-amino-3-(pentafluorophenyl)propanoate

This protocol details a representative procedure for the synthesis of the ethyl ester derivative.

-

Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add pentafluorobenzaldehyde (1.0 mmol, 196 mg), diethyl malonate (1.2 mmol, 192 mg, 180 µL), and ammonium acetate (1.5 mmol, 115 mg).

-

Solvent Addition: Add 3 mL of anhydrous ethanol to the reaction vessel.

-

Vessel Sealing: Securely seal the vessel with a cap.

-

Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes. The pressure should be monitored and should not exceed the safety limits of the vessel.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or below 50°C as per the instrument's safety guidelines) before opening.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 3-amino-3-(pentafluorophenyl)propanoate.

Figure 2: Experimental workflow diagram.

Expected Results

The microwave-assisted synthesis is expected to produce the desired product in a significantly higher yield and shorter reaction time compared to conventional heating methods.

| Parameter | Expected Value |

| Reaction Time | 10-20 minutes |

| Yield | 70-90% |

| Appearance | Colorless to pale yellow oil or solid |

| Molecular Formula | C₁₁H₁₀F₅NO₂ |

| Molecular Weight | 295.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H, J=7.1 Hz, -CH₂CH₃), 2.80 (d, 2H, J=6.4 Hz, -CH₂CO-), 4.15 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 4.85 (t, 1H, J=6.4 Hz, -CH(NH₂)-), NH₂ protons may be broad. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 14.1, 42.5, 50.1, 61.2, 136-148 (m, C-F couplings), 170.8. |

| Mass Spec (ESI+) | m/z 296.06 [M+H]⁺ |

Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly.[7]

Mechanistic Insights

The reaction proceeds through a Mannich-type mechanism, which is significantly accelerated by microwave irradiation.

-

Imine Formation: In the initial step, pentafluorobenzaldehyde reacts with ammonia (from ammonium acetate) to form an imine intermediate. This step is catalyzed by the acetic acid formed in situ and is accelerated by the rapid heating provided by microwaves.

-

Enolate Formation: Diethyl malonate, an active methylene compound, forms an enolate in the presence of a base (acetate ion or ammonia).

-

Nucleophilic Addition: The enolate then acts as a nucleophile and attacks the electrophilic carbon of the imine, forming a new C-C bond.

-

Decarboxylation (if applicable): If malonic acid is used instead of its ester, a subsequent decarboxylation step occurs upon heating to yield the final β-amino acid. When using the diester, this step is omitted.

The primary role of microwave energy is to rapidly and uniformly heat the polar reactants and solvent, which overcomes the activation energy barrier for each step more efficiently than conventional heating methods.[3]

Figure 3: Simplified reaction mechanism.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the vessel to prevent loss of volatile reactants. |

| Inefficient work-up | Ensure complete extraction with ethyl acetate. Adjust the pH during work-up if necessary. | |

| Formation of Side Products | Overheating | Reduce the microwave power or reaction temperature. |

| Presence of water | Use anhydrous solvents and reagents. | |

| Reaction does not start | Inactive reagents | Check the purity and activity of starting materials. |

| Insufficient heating | Ensure the microwave is functioning correctly and the temperature sensor is calibrated. |

Conclusion

The application of microwave-assisted synthesis for the preparation of 3-amino-3-pentafluorophenyl-propionic acid derivatives offers a rapid, efficient, and environmentally benign alternative to traditional synthetic methods. This approach significantly reduces reaction times and improves yields, making it an invaluable tool for researchers in drug discovery and development. The protocol provided herein can be adapted for the synthesis of a variety of related compounds by modifying the starting aldehyde, amine source, and active methylene compound.

References

-

Jadhav, J., et al. (2020). Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry, 13(3), 1842-1852. [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

-

de la Cruz, J. N., et al. (2009). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Journal of the Mexican Chemical Society, 53(2), 53-57. [Link]

- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

-

Royal Society of Chemistry. (2014). Supplementary Information for "Aqueous carbonate solutions as catalysts for the Michael addition of amines to α,β-unsaturated esters and nitriles". Green Chemistry. Retrieved from [Link]

-

Gaba, M., & Singh, S. (2021). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]

-

Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

- Zare, A., & Merat, F. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Letters in Organic Chemistry, 12(7), 494-500.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249-3253.

-

Journal of Chemical Health Risks. (2024). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks. [Link]

- D'hooghe, M., & De Kimpe, N. (2003). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Molecular Diversity, 7(2-4), 145-152.

- Qiu, X., & Qing, F. (2017). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis, 49(01), 1-17.

- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

MDPI. (2018). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 23(11), 2948. [Link]

-

Büyükkidan, B., et al. (2021). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 51-56. [Link]

-

Organic Chemistry Portal. (n.d.). Microwave-Assisted Neat Procedure for the Petasis Reaction. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

-

MDPI. (2017). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 22(8), 1227. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. jchr.org [jchr.org]

- 7. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]

Coupling reagents for sterically hindered fluorinated amino acids

Application Notes & Protocols

Topic: Navigating the Challenge: High-Efficiency Coupling Reagents for Sterically Hindered Fluorinated Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fluorine Advantage and the Synthetic Hurdle

The incorporation of fluorinated amino acids into peptides represents a powerful strategy in modern drug discovery.[] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics.[][2] However, these benefits come with a significant synthetic challenge, particularly when the amino acid is also sterically hindered (e.g., α,α-disubstituted).

The steric bulk around the carboxylic acid and amine groups physically obstructs the formation of the peptide bond.[3] Fluorination further complicates this by exerting a powerful electron-withdrawing effect, which decreases the nucleophilicity of the amino group and can alter the reactivity of the carboxyl group, making an already difficult coupling even more challenging.[4][5] Standard coupling reagents, such as carbodiimides like DCC and DIC, often prove insufficient for these demanding reactions, leading to low yields, slow reaction rates, and racemization.[3][6]

This guide provides an in-depth analysis of advanced coupling reagents and strategic protocols designed to overcome the dual challenges of steric hindrance and electronic deactivation in fluorinated amino acid couplings. We will explore the mechanistic basis for reagent selection, present comparative data, and offer detailed, field-proven protocols for successful synthesis.

The Mechanism of Action: Why Standard Reagents Fail and Advanced Reagents Succeed

The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid group, transforming its hydroxyl moiety into a good leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[7][8]

Limitations of Carbodiimides

Carbodiimides (e.g., DCC, DIC) are classic coupling reagents that, while effective for many standard couplings, often fall short with sterically hindered substrates.[6] Their mechanism involves the formation of an O-acylisourea intermediate. This intermediate is moderately reactive but can be sterically inaccessible. Furthermore, it is prone to rearranging into an unreactive N-acylurea, terminating the desired reaction pathway. For sterically demanding couplings, this side reaction becomes significant, leading to poor yields.

The Power of Onium Salts: Uronium/Aminium and Phosphonium Reagents

To overcome these limitations, more potent activating reagents are necessary. Onium salts, such as uronium/aminium (HATU, HBTU, HCTU, COMU) and phosphonium (PyBOP, PyAOP) salts, are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[6][9]

These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The deprotonated carboxylate then attacks the onium salt, leading to the formation of a highly reactive ester (e.g., an OAt-ester in the case of HATU). This active ester is more readily attacked by the sterically hindered and electronically deactivated amine of the fluorinated amino acid.

The superiority of reagents like HATU and its analogues is also attributed to the nature of the leaving group. For instance, 7-aza-1-hydroxybenzotriazole (HOAt), the core of HATU, is a more effective leaving group than 1-hydroxybenzotriazole (HOBt) due to a neighboring group effect from the pyridine nitrogen, which accelerates the aminolysis step.[10]

Modern reagents like COMU incorporate an OxymaPure moiety, which offers comparable reactivity to HOAt-based reagents but with enhanced safety, as it avoids the potentially explosive benzotriazole components.[7] COMU is also noted for its excellent solubility and efficiency, particularly in microwave-assisted peptide synthesis.[7]

Caption: General pathways for peptide bond formation.

Comparative Analysis of High-Performance Coupling Reagents

The choice of coupling reagent is critical for success. The following table summarizes the key features and performance of reagents commonly employed for difficult couplings.

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

| Uronium/Aminium | HATU, HCTU, HDMA | Forms highly reactive OAt/OBt active esters. | High coupling efficiency, fast reaction rates, reduced racemization.[7][10][11] | Can react with unprotected N-terminus (guanidinylation); benzotriazole component is potentially explosive.[12] |

| Uronium (Oxime-based) | COMU | Forms highly reactive Oxyma active esters. | Comparable efficiency to HATU, improved safety profile (non-explosive), good solubility.[7][12] | Higher cost compared to older reagents. |

| Phosphonium | PyBOP, PyAOP | Forms highly reactive OBt/OAt active esters. | High efficiency, no guanidinylation side reaction.[7][12] | Forms carcinogenic HMPA byproduct (BOP) or less hazardous but still undesirable byproducts (PyBOP).[7] |

| Acyl Fluoride Precursors | TFFH, BTFFH | In-situ formation of highly reactive acyl fluorides. | Extremely effective for the most sterically hindered cases; small fluoride leaving group minimizes steric clash.[6][7][8] | Requires anhydrous conditions; fluorinating agents can be moisture-sensitive.[13] |

Experimental Protocols

The following protocols are designed as robust starting points for coupling sterically hindered fluorinated amino acids. Optimization of reaction times, temperature, and equivalents may be necessary depending on the specific substrates.

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as a first-line approach due to COMU's excellent balance of reactivity, safety, and solubility.[7]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected sterically hindered fluorinated amino acid (4 eq.)

-

COMU (3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (4 eq.) and COMU (3.9 eq.) in a minimal volume of DMF.

-

Add DIPEA (8 eq.) to the activation solution. The solution will typically change color (e.g., to yellow). Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the washed resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For exceptionally difficult couplings, the reaction time can be extended overnight.[6]

-

Monitoring: Perform a Kaiser test (or other appropriate ninhydrin test) to monitor the reaction progress. A negative test indicates complete coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Double Coupling (Optional): If the Kaiser test remains positive, a second coupling is recommended. Repeat steps 2-7 with a fresh solution of activated amino acid.[6]

Caption: Workflow for COMU-mediated coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even potent onium salt reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[6][8] The small size of the fluoride leaving group minimizes steric repulsion during the aminolysis step.[14]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected sterically hindered fluorinated amino acid (3 eq.)

-

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

Anhydrous Dichloromethane (DCM) and DMF

Procedure:

-

Resin Preparation: Perform standard Fmoc deprotection and wash the resin thoroughly with DMF.

-

Acyl Fluoride Formation:

-

In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 eq.) in anhydrous DCM.

-

Add TFFH (2.9 eq.) to the solution.

-

Add DIPEA (3 eq.) and stir the mixture at room temperature for 15-20 minutes. The formation of the acyl fluoride is typically rapid.

-

-

Solvent Exchange: Evaporate the DCM under a stream of nitrogen. Re-dissolve the resulting acyl fluoride intermediate in anhydrous DMF.

-

Coupling: Add the acyl fluoride solution to the deprotected, resin-bound amine.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin as described in Protocol 1.

Note on Solvents: For difficult sequences prone to aggregation, NMP is often preferred over DMF for its superior solvating properties.[6] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]

Troubleshooting & Optimization

-

Incomplete Coupling: If a Kaiser test remains positive, consider increasing the reaction time, raising the temperature (e.g., to 40-50°C, with caution to avoid racemization), or switching to microwave-assisted synthesis, which can significantly accelerate difficult couplings.[6]

-

Racemization: While modern reagents are designed to minimize racemization, this risk increases with longer reaction times and higher temperatures.[15] If racemization is a concern, ensure the use of the weakest possible base necessary for the reaction and avoid excessive pre-activation times.

-

Aggregation: For hydrophobic or aggregation-prone sequences, using NMP as the solvent or adding chaotropic salts can improve solvation and coupling efficiency.[6]

Conclusion

The successful incorporation of sterically hindered fluorinated amino acids into peptides is a formidable but achievable challenge. It requires moving beyond standard coupling protocols and employing highly reactive onium salt reagents or pursuing alternative strategies like acyl fluoride formation. Reagents such as COMU offer a potent and safer alternative to traditional benzotriazole-based reagents and should be considered a primary choice for these difficult couplings. By understanding the mechanistic principles behind reagent selection and by employing robust, optimized protocols, researchers can effectively harness the unique benefits of fluorinated amino acids in the development of next-generation peptide therapeutics.

References

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- El-Faham, A., & Albericio, F. (2010). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Journal of Organic Chemistry, 75(16), 5249-5268.

- Bunnage, M. E., et al. (2013). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 18(7), 8498-8521.

-

Veranova. (n.d.). A Glimpse into the Development of peptide Coupling Reagents. Retrieved from [Link]

- Subirós-Funosas, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1149-1165.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.

- Brigaud, T., et al. (2021).

-

Request PDF. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Wenschuh, H., et al. (1994). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues. Tetrahedron Letters, 35(23), 3989-3992.

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

- Wipf, P., & Venkatraman, S. (1996). A comparative study of methods to couple hindered peptides. Peptide Science, 40(3), 157-170.

-

National Institutes of Health. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11487-11490.

-

Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

-

Phion Ltd. (n.d.). Enhancing Peptide Synthesis with HDMA: A Guide for Researchers. Retrieved from [Link]

- Chaume, G., et al. (2021).

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Technical Support Center: Synthesis of 3-Amino-3-(pentafluorophenyl)propionic Acid

Topic: Yield Optimization & Troubleshooting Guide

Molecule ID: 3-Amino-3-(pentafluorophenyl)propionic acid (

Introduction: The Fluorine Challenge

The synthesis of 3-Amino-3-(pentafluorophenyl)propionic acid presents a unique set of challenges compared to non-fluorinated

This guide moves beyond standard textbook protocols to address the specific failure modes associated with the

Module 1: The Rodionov Reaction (One-Pot Synthesis)

The Problem: Low yield (<40%) due to competitive decarboxylation. The Context: The classic Rodionov reaction involves the condensation of an aldehyde, malonic acid, and ammonium acetate. For pentafluorobenzaldehyde, the rate of Knoevenagel condensation is fast, but the subsequent Michael addition of ammonia is often outcompeted by the decarboxylation of the intermediate, leading to the formation of 3-(pentafluorophenyl)acrylic acid (cinnamic acid derivative) rather than the desired amino acid.

Troubleshooting Protocol

| Variable | Standard Protocol | Optimized Protocol | Technical Rationale |

| Solvent | Ethanol (EtOH) | n-Propanol or Ethylene Glycol | Higher boiling points allow for the thermal energy required to drive the Michael addition of ammonia to the electron-deficient alkene. |

| Reagent Ratio | 1:1:2 (Ald:Mal:NH4OAc) | 1:1.2:4 (Ald:Mal:NH4OAc) | Excess ammonium acetate suppresses the formation of the cinnamic acid byproduct by shifting the equilibrium toward the amino-malonate intermediate. |

| Temperature | Reflux (~78°C) | Reflux (~97°C) | Higher temperature accelerates the decarboxylation of the amino-malonate (desired path) faster than the arylidene-malonate (side path). |

Step-by-Step Optimization Workflow

-

Dissolution: Dissolve pentafluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in n-propanol (0.5 M concentration).

-

Ammonia Saturation: Add Ammonium Acetate (4.0 eq). Crucial: Ensure the ammonium acetate is dry; water promotes premature decarboxylation.

-

Reflux: Heat to reflux immediately. Do not ramp slowly.

-

Monitoring: Monitor via HPLC. Look for the disappearance of the acrylic acid peak (retention time usually lower than product).

Mechanism & Failure Points

Figure 1: The kinetic competition in the Rodionov synthesis. The path in green must be favored by high ammonium concentration.

Module 2: Enantioselective Synthesis (Enzymatic Resolution)

The Problem: Chemical synthesis yields a racemate. Chiral HPLC is too expensive for scale-up. The Solution: Enzymatic kinetic resolution using Lipase B from Candida antarctica (CAL-B).

The electron-deficient nature of the pentafluorophenyl ring makes the ester bond more susceptible to hydrolysis, which can actually accelerate enzymatic resolution compared to non-fluorinated analogs.

Optimized Resolution Protocol

Reaction: Hydrolysis of ethyl 3-amino-3-(pentafluorophenyl)propionate.

-

Substrate Preparation: Convert the racemic acid from Module 1 into its ethyl ester using thionyl chloride/ethanol.

-

Enzyme Selection: Immobilized CAL-B (e.g., Novozym 435).

-

Solvent System: Diisopropyl ether (DIPE) saturated with water (water activity

).-

Note: Do not use bulk water. The ester is unstable. Use an organic solvent with controlled water content.[1]

-

-

Process:

-

Suspend racemic ester (100 mg/mL) in DIPE.

-

Add CAL-B (50% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking.

-

-

Termination: Filter off the enzyme when conversion reaches 50% (approx. 24-48h).

-

Separation: The unreacted (R)-ester remains in solution; the hydrolyzed (S)-acid precipitates or can be extracted into aqueous NaHCO3.

Module 3: Purification & Isolation (The "Yield Loss" Trap)

The Problem: Product is lost in the mother liquor during crystallization or forms a "goo" rather than a solid.

The Science: Amino acids are zwitterions.[2][3][4] Their solubility is lowest at their Isoelectric Point (pI).[3] For 3-amino-3-(pentafluorophenyl)propionic acid, the

Estimated pI: ~5.5 - 6.0

Isolation Decision Tree

Figure 2: Workup logic for zwitterionic isolation. Precise pH control is critical.

FAQ: Common User Issues

Q: My product is oiling out instead of crystallizing at pH 6. A: The pentafluorophenyl group increases lipophilicity. If the crude contains impurities (like unreacted aldehyde), it disrupts the crystal lattice.

-

Fix: Wash the acidic aqueous solution (pH 2) with Dichloromethane (DCM) before adjusting the pH to 6. This removes non-zwitterionic organic impurities. Then adjust pH to precipitate.[5]

Q: Can I use the Arndt-Eistert homologation instead? A: Yes, starting from pentafluorophenylalanine. However, this requires diazomethane, which is hazardous. The Rodionov route described above is safer for scale-up but requires the optimized solvent conditions to maintain yield.

Q: What is the shelf-life of the isolated amino acid? A: Fluorinated amino acids are generally stable, but they should be stored at 4°C. The electron-withdrawing group makes the amine slightly less nucleophilic, but the carboxylic acid is slightly more acidic, making salt formation with atmospheric moisture possible. Store with desiccant.

References

-

Rodionov Reaction Mechanisms: Lebedev, A. V., et al.

-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."[6] Russian Journal of General Chemistry, 2005. -

Enzymatic Resolution: Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure

-amino acids." Tetrahedron: Asymmetry, 1995. -

Fluorine Effects in Peptide Chemistry: Identifying the specific pKa shifts induced by

groups. Journal of Fluorine Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 4. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pleiades.online [pleiades.online]

A Comparative Guide to the Characterization of 3-Amino-3-pentafluorophenyl-propionic acid: Spotlight on ¹⁹F-NMR Spectroscopy

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Fluorinated compounds, in particular, have gained immense traction in pharmaceutical development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Amino-3-pentafluorophenyl-propionic acid, a chiral β-amino acid, represents a valuable building block in the synthesis of new therapeutic agents.[3][4] Its pentafluorophenyl moiety offers a unique handle for characterization by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that provides unparalleled sensitivity and resolution for fluorinated molecules.

This guide provides an in-depth comparison of analytical methodologies for the characterization of 3-Amino-3-pentafluorophenyl-propionic acid, with a primary focus on the utility and interpretation of ¹⁹F-NMR. We will explore the theoretical underpinnings, practical experimental considerations, and expected spectral data. Furthermore, we will objectively compare the insights gained from ¹⁹F-NMR with those from other common analytical techniques, namely ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic view for comprehensive structural verification and purity assessment.

The Power of ¹⁹F-NMR in Fluorinated Drug Discovery

¹⁹F-NMR spectroscopy stands out as a premier analytical tool for any fluorine-containing molecule for several key reasons:

-

High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus possesses a spin of ½ and has a high gyromagnetic ratio, making it one of the most sensitive NMR-active nuclei, second only to ¹H.[1] Crucially, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, obviating the need for expensive isotopic enrichment.[5]

-

Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F-NMR is significantly larger than in ¹H-NMR, spanning over 800 ppm.[1] This vast range minimizes the probability of signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments.[5][6]

-

Sensitivity to the Local Chemical Environment: The chemical shift of a fluorine nucleus is exquisitely sensitive to subtle changes in its electronic environment.[5][7] This makes ¹⁹F-NMR a powerful probe for studying molecular conformation, electronic effects of neighboring substituents, and intermolecular interactions.[8]

-

No Background in Biological Samples: The natural abundance of fluorine in most biological systems is negligible.[1] This "silent" background makes ¹⁹F-NMR an ideal technique for studying fluorinated drug candidates and their interactions with biological targets in vitro and even in vivo without interference from the biological matrix.[1][9]

¹⁹F-NMR Characterization of 3-Amino-3-pentafluorophenyl-propionic acid: A Predictive Analysis

The pentafluorophenyl group in 3-Amino-3-pentafluorophenyl-propionic acid presents three distinct fluorine environments: ortho, meta, and para to the amino-propionic acid substituent. This will give rise to three distinct signals in the ¹⁹F-NMR spectrum. The chemical shifts and coupling patterns of these signals are highly informative.

Caption: Molecular structure of 3-Amino-3-pentafluorophenyl-propionic acid.

Predicted ¹⁹F-NMR Spectral Data

The chemical shifts in ¹⁹F-NMR are typically referenced to an external standard, most commonly CFCl₃ (trichlorofluoromethane) set at 0 ppm.[7] For a pentafluorophenyl group attached to an sp³-hybridized carbon, the following approximate chemical shifts are expected:

-

Ortho-Fluorines (F-ortho): These are the two fluorine atoms closest to the substituent. They are expected to appear in the range of -140 to -145 ppm.[10] Due to coupling with the adjacent meta-fluorine and the para-fluorine, the signal for the ortho-fluorines will likely appear as a complex multiplet, often approximated as a doublet of doublets or a triplet.

-